molecular formula C13H20N4O3S B2980522 (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone CAS No. 1428371-86-1

(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2980522
CAS RN: 1428371-86-1
M. Wt: 312.39
InChI Key: WRTOAVTXENUQAB-UHFFFAOYSA-N
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Description

(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H20N4O3S and its molecular weight is 312.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Wang et al. (2015) focused on the synthesis and structural characterization of novel N-phenylpyrazolyl aryl methanones derivatives, which include arylthio/sulfinyl/sulfonyl groups. These compounds, characterized by techniques such as NMR and FT-IR, exhibited favorable herbicidal and insecticidal activities (Wang et al., 2015).

Molecular Interaction Studies

In another study, the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor was analyzed, providing insights into the conformational preferences and binding interactions of these compounds, potentially applicable to the study of (5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone (Shim et al., 2002).

Antimicrobial Activity

El‐Emary et al. (2002) reported on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, which underwent various reactions to yield compounds with significant antimicrobial properties. This suggests that compounds with similar structural features could also possess antimicrobial activities (El‐Emary et al., 2002).

Crystal and Molecular Structure

A study by Naveen et al. (2015) focused on the synthesis, characterization, and crystal structure of a compound containing the sulfonyl-piperidinyl moiety, revealing the geometric and conformational attributes that could influence the biological activities of these molecules (Naveen et al., 2015).

properties

IUPAC Name

(5-methylsulfonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-21(19,20)17-8-5-11-10(9-17)12(15-14-11)13(18)16-6-3-2-4-7-16/h2-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTOAVTXENUQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C(=NN2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone

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